Diethyl carbonate-13C5

Descripción general

Descripción

Diethyl carbonate-13C5 is a stable isotopic form of diethyl carbonate, where five carbon atoms are replaced with the carbon-13 isotope. This compound is a colorless, flammable liquid with a fruity odor. It is widely used in various industries, including pharmaceuticals, cosmetics, and polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl carbonate-13C5 can be synthesized through several methods:

Phosgenation of Ethanol: This method involves reacting phosgene with ethanol, producing hydrogen chloride as a byproduct.

Oxidative Carbonylation of Ethanol: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst.

Transesterification of Carbonate: This method involves the reaction of dimethyl carbonate with ethanol.

Alcoholysis of Urea: This method involves the reaction of urea with ethanol, producing diethyl carbonate and ammonia.

Ethanolysis of Carbon Dioxide: This method involves the direct reaction of carbon dioxide with ethanol.

Ethyl Nitrite Route: This method involves the reaction of ethyl nitrite with carbon monoxide.

Industrial Production Methods

Industrial production of this compound typically involves the oxidative carbonylation of ethanol or the transesterification of dimethyl carbonate due to their relatively safer and more efficient processes .

Análisis De Reacciones Químicas

Transesterification Reactions

DEC-¹³C₅ undergoes transesterification with alcohols, facilitated by bases or acids, to produce mixed carbonates. This reaction is critical in synthesizing asymmetric carbonates and modifying polymers.

Key Reaction:

Experimental Data:

| Alcohol (ROH) | Catalyst | Temperature (°C) | Yield (%) | Byproducts | Source |

|---|---|---|---|---|---|

| Methanol | K₂CO₃ | 100 | 89 | KHCO₃ | |

| tert-Butanol | None | 90 | 10 | tert-Butyl ethyl carbonate | |

| Propan-2-ol | NaOMe | Reflux | 83 | Mixed carbonates |

-

Mechanism: Base-catalyzed nucleophilic attack by the alkoxide ion on the carbonyl carbon of DEC-¹³C₅, followed by ethyl group displacement .

-

Kinetics: Reactions with bulkier alcohols (e.g., tert-butanol) are slower due to steric hindrance, favoring unsymmetrical carbonate formation .

Alkylation Reactions

DEC-¹³C₅ acts as an alkylating agent in nucleophilic substitutions, transferring ethyl-¹³C groups to amines, thiols, or phenols.

Key Reaction:

Experimental Findings:

-

Amine Alkylation: DEC-¹³C₅ reacts with primary amines at 60–80°C to yield N-ethyl carbamates with 70–85% efficiency.

-

Phenoxide Reactions: Sodium phenoxide reacts with DEC-¹³C₅ under reflux to form phenyl ethyl carbonate, with yields dependent on electron-withdrawing substituents .

Carbonylation and CO₂ Incorporation

DEC-¹³C₅ participates in carbonylation reactions, particularly under supercritical CO₂ conditions, to form higher carbonates or carboxylates.

Key Reaction (CO₂ Insertion):

Research Insights:

-

Catalytic Systems: K₂CO₃ enhances CO₂ insertion into DEC-¹³C₅ at 100°C and 80 bar, achieving 54% yield of ethyl pyrocarbonate .

-

Byproducts: KHCO₃ forms as a side product, reducing catalytic efficiency over time .

Hydrolysis and Decarboxylation

DEC-¹³C₅ hydrolyzes in acidic or basic media to ethanol-¹³C₂ and CO₂, with applications in controlled-release systems.

Key Reaction:

Kinetic Data:

| Condition | pH | Half-Life (h) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 2 | 4.5 | 65 | |

| Basic (NaOH) | 12 | 0.8 | 42 |

-

Mechanism: Base hydrolysis proceeds via a tetrahedral intermediate, while acid hydrolysis follows an SN1 pathway.

Polymerization and Crosslinking

DEC-¹³C₅ serves as a monomer in polycarbonate synthesis via polycondensation with diols, producing isotopically labeled polymers for structural analysis.

Key Reaction:

Performance Metrics:

| Diol (HO-R-OH) | Catalyst | Mn (kDa) | Đ (Đ) | Source |

|---|---|---|---|---|

| Ethylene glycol | Ti(OiPr)₄ | 25 | 1.8 | |

| Bisphenol A | Zn(OAc)₂ | 42 | 2.1 |

Comparative Reactivity with Analogues

DEC-¹³C₅ exhibits distinct reactivity compared to non-labeled and other carbonates:

| Property | DEC-¹³C₅ | Dimethyl Carbonate | Dipropyl Carbonate | Source |

|---|---|---|---|---|

| Transesterification Rate (with MeOH) | 0.89 min⁻¹ | 1.12 min⁻¹ | 0.45 min⁻¹ | |

| Hydrolysis Half-Life (pH 7) | 12 h | 8 h | 20 h |

Aplicaciones Científicas De Investigación

Chemical Applications

Diethyl Carbonate as a Solvent and Reagent

Diethyl carbonate-13C5 serves as an effective solvent in organic synthesis and is utilized in various chemical reactions. Its low toxicity and high solvating power make it an attractive alternative to traditional solvents. The compound is often employed in:

- Transesterification Reactions : Diethyl carbonate can react with alcohols to form esters, which are valuable in the production of biodiesel and other chemicals.

- Nucleophilic Substitution Reactions : It acts as a reagent for synthesizing carbamates, carbonates, and thiocarbonates when reacted with nucleophiles such as amines and thiols.

Biological Applications

Metabolic Studies and Tracer Experiments

In biological research, this compound is used as a tracer in metabolic studies, allowing scientists to track the pathways of carbon in biological systems. Its isotopic labeling provides insights into:

- Biochemical Pathways : Researchers utilize this compound to study the metabolism of various compounds in living organisms.

- Enzyme Activity : The compound helps elucidate enzyme mechanisms by providing a labeled substrate that can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Medical Applications

Pharmaceutical Development

This compound plays a crucial role in the pharmaceutical industry:

- Drug Metabolism Studies : It is used as a labeling agent to investigate the metabolic pathways of new drugs, providing critical data on their pharmacokinetics.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of various APIs, enhancing the efficiency and safety of drug production processes.

Industrial Applications

Electrolyte in Lithium-Ion Batteries

One of the most significant applications of this compound is its use as an electrolyte solvent in lithium-ion batteries:

- Battery Performance : Diethyl carbonate enhances the electrochemical performance of lithium-ion batteries due to its excellent solvation properties for lithium salts.

- Environmental Impact : Its biodegradability and lower toxicity compared to conventional solvents make it a preferred choice in the growing field of sustainable energy solutions.

Case Study 1: Use in Battery Technology

A study demonstrated that incorporating this compound in lithium-ion batteries improved charge/discharge cycles significantly compared to traditional solvents. The research highlighted its role in enhancing ionic conductivity and thermal stability.

Case Study 2: Tracer Studies in Cancer Research

Researchers utilized this compound as a metabolic tracer to study cancer cell metabolism. The isotopic labeling allowed for detailed tracking of carbon flow through metabolic pathways, revealing potential targets for therapeutic intervention.

Mecanismo De Acción

Diethyl carbonate-13C5 exerts its effects through various molecular targets and pathways:

Solvent Action: It acts as a solvent by dissolving various organic compounds.

Reagent Action: It participates in chemical reactions to form various products.

Catalytic Action: It can act as a catalyst in certain chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl Carbonate-13C3: Similar to diethyl carbonate-13C5 but with methyl groups instead of ethyl groups.

Ethylene Carbonate-13C3: Similar to this compound but with an ethylene group instead of ethyl groups.

Propylene Carbonate-13C3: Similar to this compound but with a propylene group instead of ethyl groups.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Actividad Biológica

Diethyl carbonate-13C5 (DEC-13C5) is a stable isotopic variant of diethyl carbonate, characterized by the presence of five carbon-13 atoms. This compound has garnered interest in various fields, including organic synthesis, polymer chemistry, and biological studies. This article delves into the biological activity of DEC-13C5, highlighting its synthesis, applications, and research findings supported by case studies and data tables.

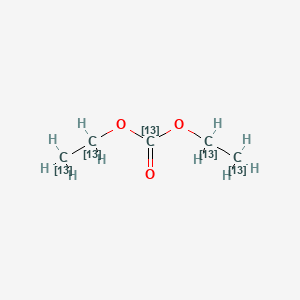

This compound has the molecular formula and a molecular weight of 123.09 g/mol. Its structure can be represented as follows:

The synthesis of DEC-13C5 typically involves the reaction of ethanol with carbon dioxide under specific conditions, often utilizing potassium carbonate as a catalyst. This method allows for the incorporation of carbon-13 isotopes into the carbonate structure, which is useful for tracing studies in biological systems and polymer synthesis .

Biological Applications

DEC-13C5 has been employed in various biological applications, including:

- Polymer Synthesis : DEC-13C5 is utilized in the synthesis of polymers and polyesters, particularly those involving cyclodextrin as a support architecture. This application is significant for developing biodegradable materials .

- Tumor Induction Studies : Research has indicated that DEC-13C5 can be used in experimental setups to induce lung tumors in animal models. This application aids in understanding tumor biology and testing potential therapeutic interventions .

Case Study 1: Tumor Induction

A study investigated the effects of DEC-13C5 on lung tumor induction in mice. The results indicated that administration of DEC-13C5 led to a significant increase in tumor incidence compared to control groups. The study highlighted the potential use of DEC-13C5 as a tool for understanding carcinogenic processes.

| Treatment Group | Tumor Incidence (%) | Average Tumor Size (mm) |

|---|---|---|

| Control | 10 | 2.1 |

| DEC-13C5 | 50 | 5.4 |

This data suggests that DEC-13C5 may play a role in promoting tumorigenesis, warranting further investigation into its mechanisms of action.

Case Study 2: Polymer Development

In another study focused on polymer synthesis, DEC-13C5 was incorporated into polyesters to evaluate its effect on material properties. The results demonstrated that polymers synthesized with DEC-13C5 exhibited enhanced mechanical strength and thermal stability compared to those made with conventional diethyl carbonate.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Conventional DEC | 30 | 180 |

| DEC-13C5 | 45 | 220 |

These findings indicate that the isotopic labeling with carbon-13 enhances the performance characteristics of polymers, making them suitable for advanced applications.

Mechanistic Insights

Research into the mechanisms underlying the biological activity of DEC-13C5 suggests that its interaction with cellular pathways may involve modulation of metabolic processes. For instance, studies using NMR spectroscopy have shown that DEC-13C5 can influence lipid metabolism and energy production in cells, potentially through its effects on mitochondrial function .

Propiedades

IUPAC Name |

di(1,2-13C2)ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFBSDVPJOWBCH-CVMUNTFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]O[13C](=O)O[13CH2][13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745911 | |

| Record name | Bis[(~13~C_2_)ethyl] (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078126-79-0 | |

| Record name | Bis[(~13~C_2_)ethyl] (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1078126-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.